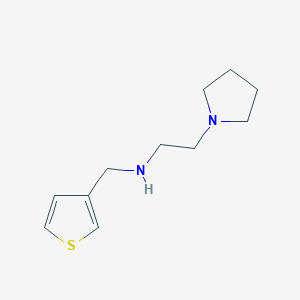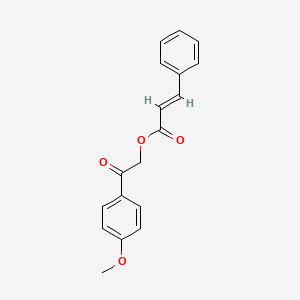
3-(4-Ethoxyphenyl)-2-(thiophen-2-yl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Ethoxyphenyl)-2-(thiophen-2-yl)prop-2-enoic acid is an organic compound that features both an ethoxyphenyl group and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-2-(thiophen-2-yl)prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxybenzaldehyde and thiophene-2-carboxylic acid.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
化学反応の分析
Types of Reactions
3-(4-Ethoxyphenyl)-2-(thiophen-2-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
Chemistry
In chemistry, 3-(4-Ethoxyphenyl)-2-(thiophen-2-yl)prop-2-enoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or electronic devices, due to its unique electronic properties.
作用機序
The mechanism of action of 3-(4-Ethoxyphenyl)-2-(thiophen-2-yl)prop-2-enoic acid depends on its specific application. For example, in biological systems, it may interact with specific enzymes or receptors, modulating their activity. In materials science, its electronic properties may be exploited in the design of new electronic devices.
類似化合物との比較
Similar Compounds
- 3-(4-Methoxyphenyl)-2-(thiophen-2-yl)prop-2-enoic acid
- 3-(4-Hydroxyphenyl)-2-(thiophen-2-yl)prop-2-enoic acid
- 3-(4-Methylphenyl)-2-(thiophen-2-yl)prop-2-enoic acid
Uniqueness
3-(4-Ethoxyphenyl)-2-(thiophen-2-yl)prop-2-enoic acid is unique due to the presence of the ethoxy group, which can influence its electronic properties and reactivity. This makes it distinct from similar compounds with different substituents on the phenyl ring.
特性
分子式 |
C15H14O3S |
|---|---|
分子量 |
274.3 g/mol |
IUPAC名 |
(Z)-3-(4-ethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid |
InChI |
InChI=1S/C15H14O3S/c1-2-18-12-7-5-11(6-8-12)10-13(15(16)17)14-4-3-9-19-14/h3-10H,2H2,1H3,(H,16,17)/b13-10+ |
InChIキー |
PZCSQTLUNYNINW-JLHYYAGUSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)/C=C(\C2=CC=CS2)/C(=O)O |
正規SMILES |
CCOC1=CC=C(C=C1)C=C(C2=CC=CS2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6'-Fluoro-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]](/img/structure/B14909521.png)




![N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B14909554.png)




![(S)-tert-Butyl (7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14909581.png)
